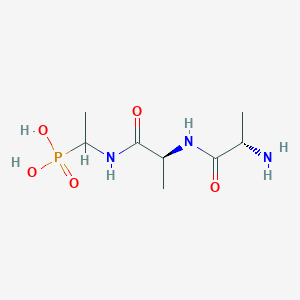
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an alanyl group and a phosphonoethyl group attached to an alaninamide backbone. This compound is of interest due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the use of protected amino acids and phosphonoethyl derivatives. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce the compound by sequentially adding amino acids and other necessary reagents under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反应分析
Types of Reactions
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonoethyl derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
相似化合物的比较
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can be compared with other similar compounds, such as:
L-Alanyl-L-alaninamide: Lacks the phosphonoethyl group, which may result in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Lacks the alanyl group, which may affect its reactivity and interactions with molecular targets.
L-Alanyl-N-(1-phosphonoethyl)-L-phenylalaninamide: Contains a phenylalanine residue instead of alanine, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
属性
CAS 编号 |
60778-50-9 |
|---|---|
分子式 |
C8H18N3O5P |
分子量 |
267.22 g/mol |
IUPAC 名称 |
1-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C8H18N3O5P/c1-4(9)7(12)10-5(2)8(13)11-6(3)17(14,15)16/h4-6H,9H2,1-3H3,(H,10,12)(H,11,13)(H2,14,15,16)/t4-,5-,6?/m0/s1 |
InChI 键 |
YRVLXUKRIFZZRC-HVYQYDHPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)

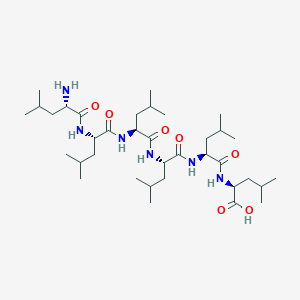
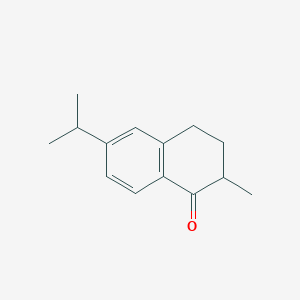
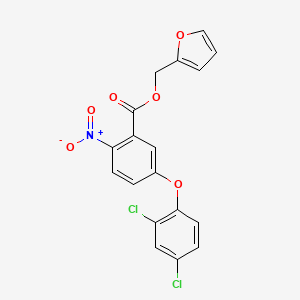

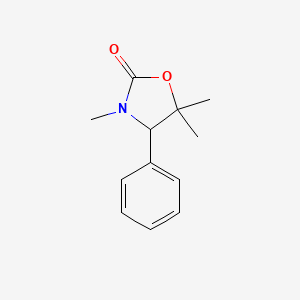
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
